molecular formula C23H23N3O2 B2715105 11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-67-0

11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2715105
CAS No.: 866346-67-0
M. Wt: 373.456
InChI Key: DZPLRFMCIXWGEI-UHFFFAOYSA-N
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Description

11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities. These compounds, obtained through reactions involving primary amines, exhibited potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrated significant efficacy, with IC(50) values below 10 nM, and showed curative potential against colon 38 tumors in mice when administered at specific doses (Deady et al., 2003).

Antimicrobial Activity

Synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides revealed significant antibacterial and antifungal activities. These compounds, prepared through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, demonstrated efficacy against bacterial and fungal strains, with some showing better or comparable activity to standard drugs (Zhuravel et al., 2005).

Antibacterial and DNA Gyrase Inhibition

A series of novel tetracyclic pyridone carboxylic acids, designed by replacing specific oxygen atoms with imino groups or a sulfur atom, were prepared and evaluated for their antibacterial activity and inhibitory effect on DNA gyrase. These compounds showed potent antibacterial potency and DNA gyrase inhibitory activity, with certain derivatives exhibiting strong in vivo antibacterial activity (Jinbo et al., 1993).

ATM Kinase Inhibition

The discovery and optimization of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase highlight their potential as therapeutic agents. These compounds were developed from a high-throughput screening (HTS) hit, demonstrating potent inhibition of ATM kinase and efficacy in disease-relevant models (Degorce et al., 2016).

Properties

IUPAC Name

4-imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14-6-8-17(9-7-14)25-23(27)19-13-16-12-15-4-2-10-26-11-3-5-18(20(15)26)21(16)28-22(19)24/h6-9,12-13,24H,2-5,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPLRFMCIXWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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